molecular formula C11H18N2 B14702142 2-Methyl-1-phenylbutane-2,3-diamine CAS No. 25323-76-6

2-Methyl-1-phenylbutane-2,3-diamine

Cat. No.: B14702142
CAS No.: 25323-76-6
M. Wt: 178.27 g/mol
InChI Key: PBTZGHXRAWIUHB-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbutane-2,3-diamine is an organic compound with the molecular formula C11H18N2. It is a diamine derivative, meaning it contains two amine groups (-NH2) attached to a butane backbone with a phenyl group (C6H5) attached to the first carbon. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylbutane-2,3-diamine can be achieved through several methods. One common approach involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen conditions. The process typically involves the following steps :

  • Adding 2-amino-2-methyl-1-propanol and a catalyst into a high-pressure autoclave.
  • Replacing air in the autoclave with hydrogen and then vacuumizing.
  • Introducing liquid ammonia and hydrogen, and reacting at 160-220°C.
  • Filtering to remove the catalyst after the reaction is complete and rectifying the reaction solution to obtain the purified product.

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes to reduce production costs and improve yield. The use of stable raw materials and simple synthesis steps are crucial for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and pressures to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methyl-1-phenylbutane-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-phenylbutane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenylbutane-2,3-diamine is unique due to the presence of both a phenyl group and two amine groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it versatile for various chemical reactions and applications in different fields .

Properties

CAS No.

25323-76-6

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-phenylbutane-2,3-diamine

InChI

InChI=1S/C11H18N2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,9H,8,12-13H2,1-2H3

InChI Key

PBTZGHXRAWIUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)N)N

Origin of Product

United States

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